3-[2-(2-Ethoxyethoxy)ethoxy]thiophene
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Overview
Description
Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The specific compound has three ethoxyethoxy groups attached to the third carbon of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- typically involves the functionalization of a thiophene ring with ethoxyethoxy groups. One common method starts with the thiophene ring, which undergoes a series of substitution reactions to introduce the ethoxyethoxy groups. The reaction conditions often involve the use of strong bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or chloromethylated thiophene derivatives.
Scientific Research Applications
Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- depends on its specific application. In organic electronics, the compound acts as a hole injection layer, facilitating the transfer of positive charges (holes) between the electrode and the semiconducting layer. This process involves the reduction of energy barriers at the interface, improving the efficiency and performance of devices like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.
Thiophene, 3-[2-(2-propoxyethoxy)ethoxy]-: Similar structure but with propoxyethoxy groups.
Uniqueness
Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxy functional groups, which impart distinct solubility, reactivity, and electronic properties. These characteristics make it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
138625-91-9 |
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Molecular Formula |
C10H16O3S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-[2-(2-ethoxyethoxy)ethoxy]thiophene |
InChI |
InChI=1S/C10H16O3S/c1-2-11-4-5-12-6-7-13-10-3-8-14-9-10/h3,8-9H,2,4-7H2,1H3 |
InChI Key |
ZVDPUBPRSFKMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=CSC=C1 |
Origin of Product |
United States |
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